2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoicacid
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Overview
Description
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is an organic compound that features a naphthalene ring system with a sulfanyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanyl group. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The propanoic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their function. Additionally, the propanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-tetrahydronaphthalen-2-ylamine
- 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- 5,6,7,8-tetrahydronaphthalen-2-yl acetate
Uniqueness
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is unique due to the presence of both a sulfanyl group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16O2S |
---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H16O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
QWHDPLARUYENQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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